

# IUPAC name for 5-Hydroxy-7-methoxycoumarin

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## Compound of Interest

Compound Name: 5-Hydroxy-7-methoxycoumarin

CAS No.: 23053-61-4

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An In-Depth Technical Guide to **5-Hydroxy-7-methoxycoumarin**

## Abstract

**5-Hydroxy-7-methoxycoumarin**, with the IUPAC name 5-hydroxy-7-methoxychromen-2-one, is a naturally occurring phenolic compound belonging to the coumarin family.<sup>[1]</sup> Found in a variety of plant species, this molecule has attracted significant scientific interest due to its diverse pharmacological profile. This technical guide provides a comprehensive overview of **5-Hydroxy-7-methoxycoumarin**, designed for researchers, medicinal chemists, and drug development professionals. We will explore its chemical identity, synthesis, and characterization, with a deep dive into its biological activities, including its anticancer, anti-inflammatory, and antioxidant properties. This document synthesizes current knowledge, presenting detailed experimental protocols, quantitative data, and mechanistic pathways to facilitate further investigation and application of this promising scaffold in therapeutic development.

## Chemical Identity and Physicochemical Properties

**5-Hydroxy-7-methoxycoumarin** is a key structural motif in many bioactive natural products.<sup>[1]</sup> Its precise chemical identity is crucial for unambiguous scientific communication and research.

- IUPAC Name: 5-hydroxy-7-methoxychromen-2-one[1]
- Synonyms: 5-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
- CAS Number: 23053-61-4[1]
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>O<sub>4</sub>[1]
- Molecular Weight: 192.17 g/mol [1]

**Table 1: Physicochemical Properties of 5-Hydroxy-7-methoxycoumarin**

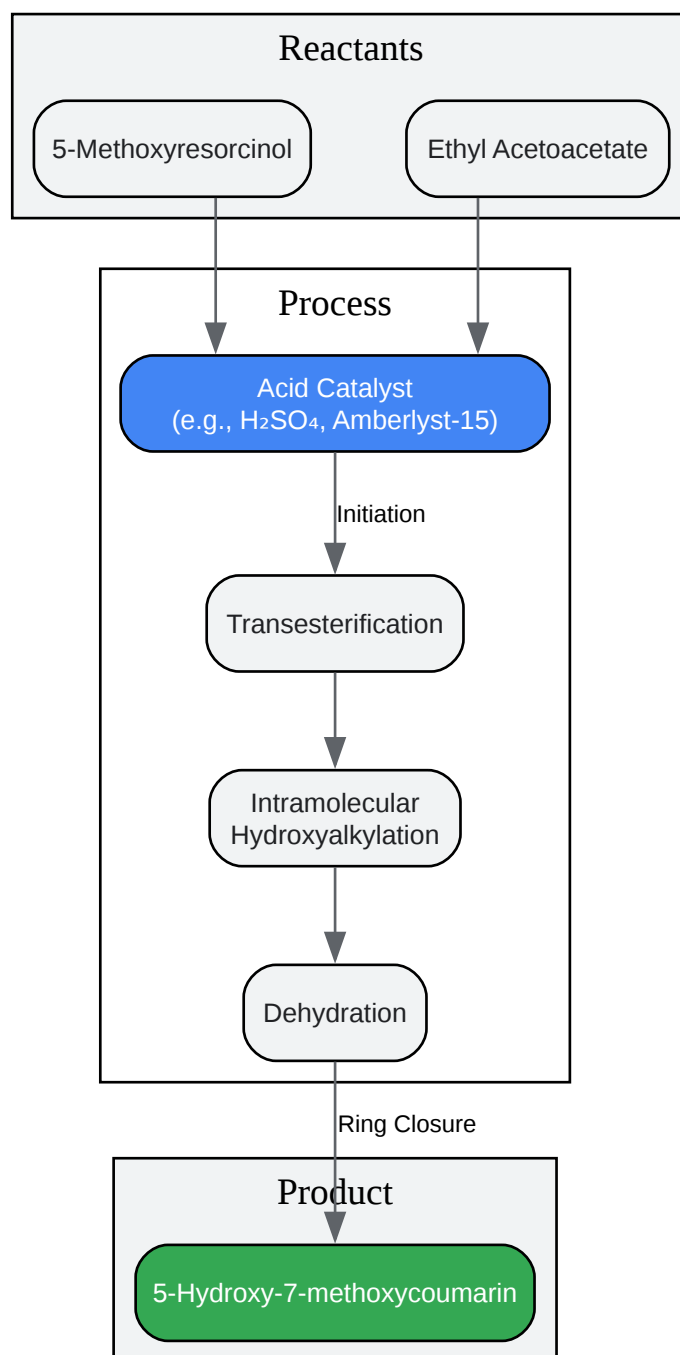
Property	Value	Source
Molecular Weight	192.17 g/mol	PubChem[1]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>4</sub>	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	55.8 Å <sup>2</sup>	PubChem
Heavy Atom Count	14	PubChem
Formal Charge	0	PubChem[1]

## Synthesis and Characterization

The synthesis of coumarins is most classically achieved via the Pechmann condensation, a reaction involving a phenol and a  $\beta$ -ketoester under acidic conditions.[2] For **5-Hydroxy-7-methoxycoumarin**, a logical precursor would be 5-methoxyresorcinol (3-hydroxy-5-methoxyphenol).

## Synthetic Pathway: Pechmann Condensation

The Pechmann reaction provides an efficient route to the coumarin core.[3] The mechanism involves an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration to form the benzopyrone ring.[2]



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Caption: Generalized workflow for Pechmann condensation synthesis.

A detailed, step-by-step protocol for this synthesis is provided in the Experimental Protocols section (Section 4.1).

## Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on standard spectroscopic techniques.

- <sup>1</sup>H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the coumarin ring, a singlet for the proton at the C4 position, a singlet for the methoxy group, and a signal for the hydroxyl proton. The aromatic protons at C6 and C8 typically appear as doublets in the 6.0-6.5 ppm region due to meta-coupling.[4][5]
- <sup>13</sup>C-NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms. The lactone carbonyl (C2) is typically observed around 160-162 ppm. The carbons bearing the hydroxyl (C5) and methoxy (C7) groups will be shifted downfield, and the methoxy carbon will appear around 55-56 ppm.[5][6]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. An LC-MS/MS method can be developed for quantification and identification in complex matrices.[7][8] A representative protocol is detailed in Section 4.2.

## Biological Activities and Mechanisms of Action

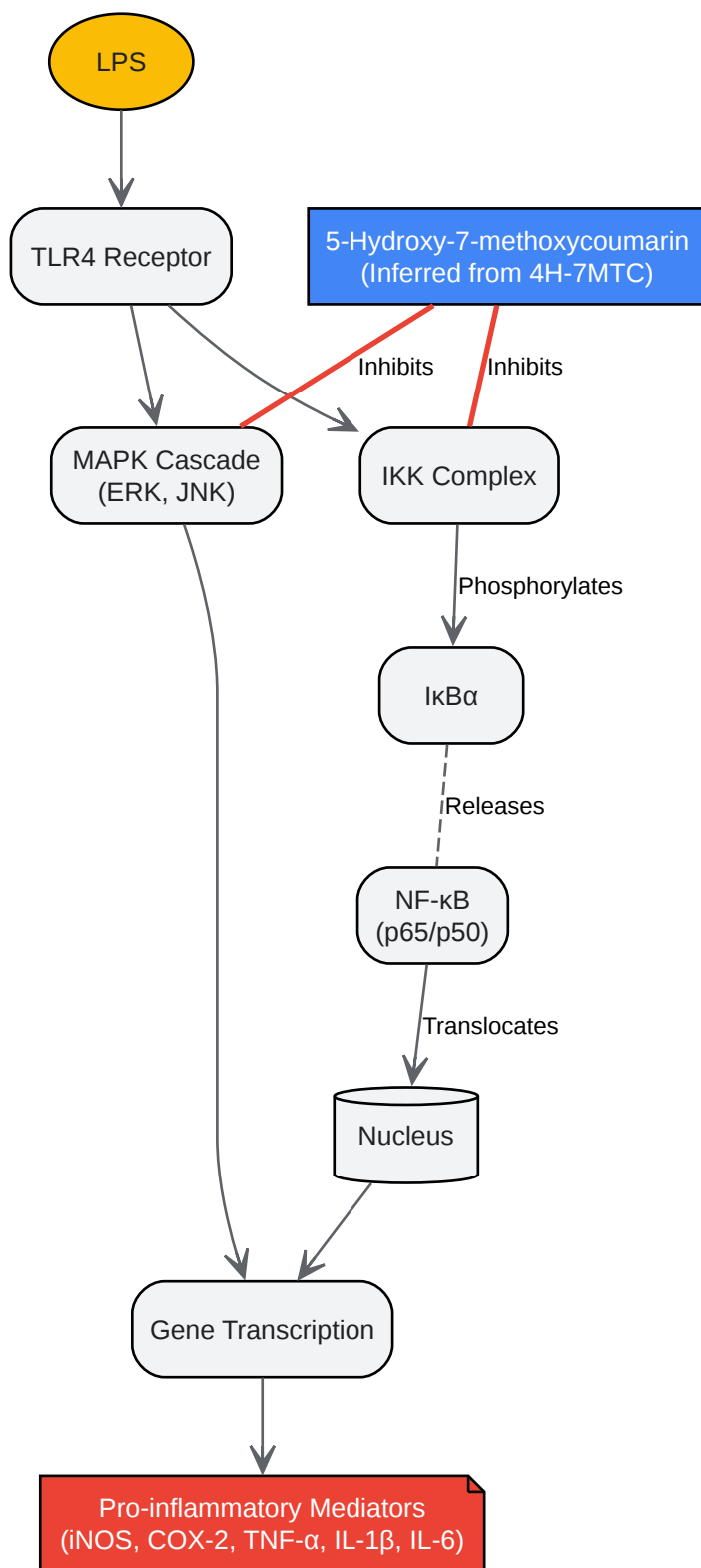
Coumarins are recognized for a wide array of pharmacological activities.[9] The 5-hydroxy-7-methoxy substitution pattern confers a unique profile of biological effects, primarily centered around anti-inflammatory, antioxidant, and anticancer activities.

### Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest. While direct studies on **5-Hydroxy-7-methoxycoumarin** are limited, extensive research on the closely related analog, 4-Hydroxy-7-methoxycoumarin (4H-7MTC), provides a strong mechanistic framework.[9][10]

4H-7MTC has been shown to significantly inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[9] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

The core mechanism involves the suppression of two major pro-inflammatory signaling cascades: NF- $\kappa$ B (nuclear factor kappa B) and MAPK (mitogen-activated protein kinases).[9] [10] 4H-7MTC prevents the degradation of I $\kappa$ B $\alpha$ , the inhibitory protein that sequesters NF- $\kappa$ B in the cytoplasm, thereby blocking NF- $\kappa$ B's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[10] It also decreases the phosphorylation of the MAPK family members ERK1/2 and JNK.[9]



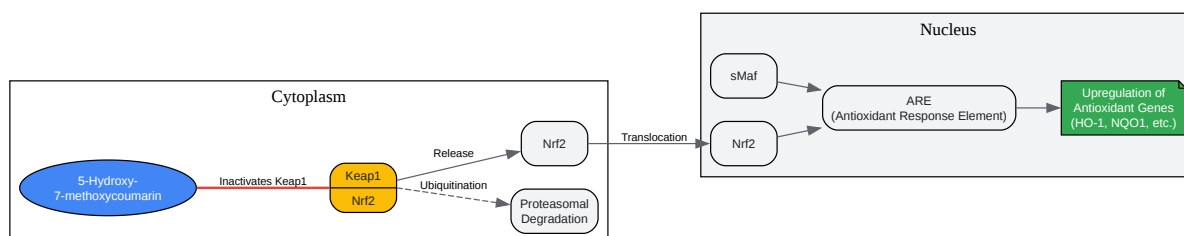
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Caption: Inferred anti-inflammatory mechanism via NF-κB and MAPK inhibition.

## Antioxidant Activity

The antioxidant properties of coumarins are attributed to both direct radical scavenging and the modulation of endogenous defense systems. The phenolic hydroxyl group at the C5 position is critical for donating a hydrogen atom to neutralize reactive oxygen species (ROS).[12]

A primary mechanism for cellular antioxidant defense is the Nrf2-Keap1 signaling pathway.[13] Under basal conditions, the transcription factor Nrf2 is bound to Keap1, which targets it for degradation. In the presence of electrophilic compounds or oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[14] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating the cell's antioxidant capacity.[15] Numerous natural coumarin derivatives have been identified as potent activators of this pathway.[13]



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Caption: Activation of the Nrf2-Keap1 antioxidant pathway.

## Anticancer Activity

The coumarin scaffold is a privileged structure in the design of anticancer agents.[16] While specific data for **5-Hydroxy-7-methoxycoumarin** is emerging, studies on structurally similar compounds provide strong evidence of its potential. For instance, 5-Hydroxy-7-

methoxyflavone, which shares the same A-ring substitution pattern, induces cytotoxicity in HCT-116 colon cancer cells in a dose-dependent manner.[17] The mechanism involves the generation of ROS, leading to mitochondrial membrane perturbation, cytochrome c release, and caspase-3-mediated apoptosis.[17]

Derivatives such as 5-geranyloxy-7-methoxycoumarin have shown potent inhibitory activity against human colon cancer (SW-480) cells, inducing apoptosis through the activation of the tumor suppressor p53 and caspases, while inhibiting the p38 MAPK pathway.[10]

**Table 2: Comparative Anticancer Activity (IC<sub>50</sub>) of Related Coumarins**

Compound/Derivative	Cell Line	IC <sub>50</sub> Value (μM)	Reference
Coumarin-triazole hybrid (4b)	MCF-7 (Breast)	23.12	ResearchGate[18]
Coumarin-hydroxamate (28)	MCF-7 (Breast)	1.84	ResearchGate[18]
7-hydroxy-4-methylcoumarin derivative	MCF-7 (Breast)	9.0	ResearchGate[18]
5-geranyloxy-7-methoxycoumarin	SW-480 (Colon)	~16.7 (67% inhibition at 25 μM)	PubMed[10]

Note: Data for closely related analogs are presented to indicate the potential potency of the **5-hydroxy-7-methoxycoumarin** scaffold. Further studies are required to determine the specific IC<sub>50</sub> values for the parent compound.

## Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and biological evaluation of **5-Hydroxy-7-methoxycoumarin**.

### Protocol 1: Synthesis via Pechmann Condensation

This protocol is adapted from established procedures for synthesizing substituted 4-methylcoumarins.[2][19]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-methoxyresorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
- **Catalyst Addition:** Slowly add a catalytic amount of a suitable acid catalyst (e.g., concentrated H<sub>2</sub>SO<sub>4</sub> (2-3 drops) or a solid acid catalyst like Amberlyst-15 (0.2 g per 1 mmol of phenol)) to the stirred mixture.[2]
- **Heating:** Heat the reaction mixture to 120-140°C and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).
- **Work-up:** After completion, cool the mixture to room temperature. Pour the mixture into a beaker containing crushed ice and stir until a solid precipitate forms.
- **Filtration:** Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst and unreacted phenol.
- **Purification:** Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Hydroxy-7-methoxy-4-methylcoumarin. Note: This protocol yields the 4-methyl derivative. To obtain the parent compound without the 4-methyl group, malic acid can be used in place of ethyl acetoacetate, though conditions may require optimization.

## Protocol 2: Analytical Characterization by UHPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of the target compound.[7][20]

- **Chromatographic System:** An ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A reverse-phase C18 column (e.g., Acquity UPLC BEH Shield RP18, 1.7 μm, 100 × 2.1 mm).[7]

- Mobile Phase:
  - A: 0.1% formic acid in water
  - B: 0.1% formic acid in acetonitrile
- Gradient Elution: A typical gradient might run from 25% B to 100% B over 15 minutes at a flow rate of 0.3 mL/min.
- Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor for the specific precursor-to-product ion transition for **5-Hydroxy-7-methoxycoumarin** (e.g., m/z 193.05 → [fragment ion]). The exact fragment needs to be determined via infusion and optimization.
- Quantification: Prepare a standard curve of the purified compound in a relevant matrix (e.g., methanol or plasma) for quantification.

## Protocol 3: DPPH Radical Scavenging Assay

This assay measures the direct antioxidant capacity of the compound.[\[21\]](#)[\[22\]](#)

- Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Prepare a stock solution of **5-Hydroxy-7-methoxycoumarin** in methanol and create a series of dilutions (e.g., 1 to 200 µg/mL). Ascorbic acid is used as a positive control.
- Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A blank well should contain 50 µL of methanol and 150 µL of DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

- Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging =  $[(\text{Abs}_{\text{control}} - \text{Abs}_{\text{sample}}) / \text{Abs}_{\text{control}}] \times 100$
- IC<sub>50</sub> Determination: Plot the % scavenging against the sample concentration and determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of DPPH radicals) via linear regression analysis.[\[22\]](#)[\[23\]](#)

## Protocol 4: In Vitro Anticancer MTT Assay

This colorimetric assay assesses the effect of the compound on cancer cell viability.[\[24\]](#)

- Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of **5-Hydroxy-7-methoxycoumarin** (dissolved in DMSO and diluted in cell culture medium; final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only) and an untreated control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC<sub>50</sub> Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC<sub>50</sub> value (the concentration that inhibits cell growth by 50%).

## Summary and Future Directions

**5-Hydroxy-7-methoxycoumarin** is a compelling natural product scaffold with significant therapeutic potential. Its bioactivity is strongly linked to its ability to modulate key signaling pathways involved in inflammation (NF-κB, MAPK), oxidative stress (Nrf2-Keap1), and cancer

cell survival. The established synthetic routes and analytical protocols provide a solid foundation for its further development.

Future research should focus on:

- **Definitive Biological Evaluation:** Establishing precise  $IC_{50}$  values for **5-Hydroxy-7-methoxycoumarin** against a broad panel of cancer cell lines and in various antioxidant and anti-inflammatory assays.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and confirming its role in modulating the NF- $\kappa$ B, MAPK, and Nrf2 pathways.
- **Structure-Activity Relationship (SAR):** Synthesizing and testing analogs to optimize potency and selectivity for specific therapeutic targets.
- **In Vivo Efficacy:** Progressing the most promising candidates into preclinical animal models to evaluate their efficacy and safety profiles for inflammatory diseases and cancer.

This guide provides the necessary technical framework to support these endeavors, highlighting **5-Hydroxy-7-methoxycoumarin** as a valuable lead compound for the next generation of therapeutics.

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